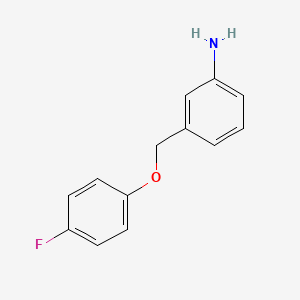

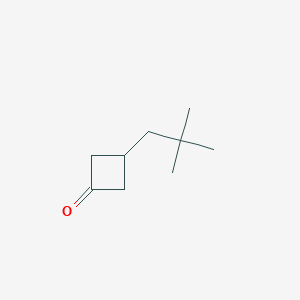

![molecular formula C13H9BrClN3 B2366852 3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 866132-40-3](/img/structure/B2366852.png)

3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” is a complex organic compound. It belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various methods. One such method involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . Other methods involve the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine and related compounds have been studied for their crystal structures. For example, Lu Jiu-fu et al. (2015) synthesized a related compound and analyzed its crystal structure, belonging to the triclinic system, and found moderate anticancer activity (Lu Jiu-fu et al., 2015). Similarly, Frizzo et al. (2009) determined the structure of related compounds by X-ray diffractometry, discussing inter- and intramolecular interactions (Frizzo et al., 2009).

Synthetic Methodologies

Catalano et al. (2015) discovered a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate that facilitates the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, improving upon prior methods (Catalano et al., 2015). Atta et al. (2011) synthesized novel 2,5-diphenylindolo[2,3-e] pyrazolo[1,5-c]pyrimidines, demonstrating electrophilic substitution reactions (Atta et al., 2011).

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. Abdelriheem et al. (2017) synthesized new series of pyrazolo[1,5-a]pyrimidines with antimetabolite properties in purine biochemical reactions, noting antitrypanosomal activity (Abdelriheem et al., 2017). Deshmukh et al. (2016) synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antimicrobial activity (Deshmukh et al., 2016).

Photophysical Properties

Castillo et al. (2018) explored 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for creating functional fluorophores, highlighting their potential as fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).

Propiedades

IUPAC Name |

3-bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClN3/c1-8-12(14)13-16-6-10(7-18(13)17-8)9-3-2-4-11(15)5-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDQVGFNCRRBHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1Br)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818974 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

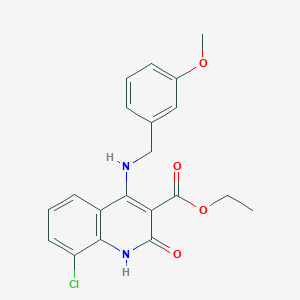

![N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2366779.png)

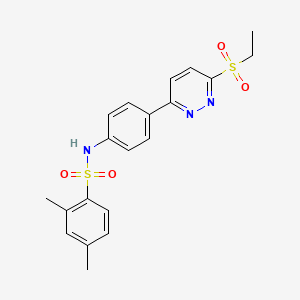

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366780.png)

![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2366781.png)

![5-(1-Methylimidazol-2-yl)sulfonyl-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2366784.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2366785.png)

![4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one](/img/structure/B2366787.png)